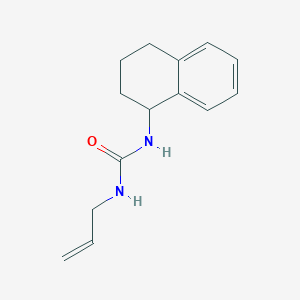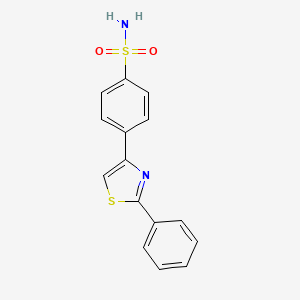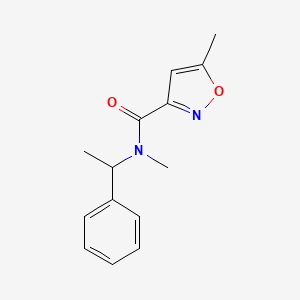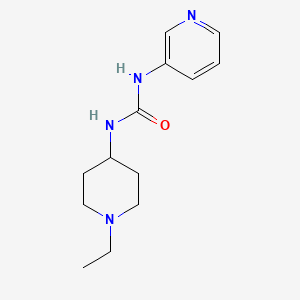![molecular formula C18H21NO4S B7566366 N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)
N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide, also known as MPSP, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide drugs and has been studied for its anti-inflammatory and anti-nociceptive properties.
Wirkmechanismus
The exact mechanism of action of N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide may also work by modulating the activity of ion channels and receptors involved in pain signaling.
Biochemical and Physiological Effects:
N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the expression of COX-2 in inflamed tissues. In addition, N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide has been shown to reduce pain behavior in animal models of neuropathic and inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide in lab experiments is its potential to reduce inflammation and pain. This can be useful in studying the mechanisms of inflammatory and painful conditions. However, the limitations of using N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide in lab experiments include its potential toxicity and side effects, as well as its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide. One direction is to further investigate its mechanism of action, particularly its effects on ion channels and receptors involved in pain signaling. Another direction is to study its potential therapeutic applications in specific inflammatory and painful conditions, such as arthritis and neuropathic pain. Additionally, research could focus on developing more soluble and less toxic derivatives of N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide is a chemical compound with potential therapeutic applications in various inflammatory and painful conditions. Its anti-inflammatory and anti-nociceptive properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide can be synthesized by reacting 3-methylphenol, 4-chloroaniline, and 2-propylsulfonylacetamide in the presence of a base and a solvent. The reaction yields N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide has been studied for its potential therapeutic applications in various inflammatory and painful conditions. It has been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide has also been studied for its anti-nociceptive properties, as it has been shown to reduce pain in animal models of neuropathic and inflammatory pain.
Eigenschaften
IUPAC Name |
N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-11-24(21,22)13-18(20)19-15-7-9-16(10-8-15)23-17-6-4-5-14(2)12-17/h4-10,12H,3,11,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFYUTGHKLSCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)NC1=CC=C(C=C1)OC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methyl-N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7566328.png)
![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)


![4-fluoro-3-(methanesulfonamido)-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B7566368.png)
